8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2,4-dimethyl-
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Overview
Description
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
The synthesis of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline with a thiocarbonyl compound under specific conditions. One common method involves the use of hydrazine hydrate in absolute ethanol, followed by refluxing and precipitation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. For example, its antibacterial activity may be due to the inhibition of bacterial enzyme systems .
Comparison with Similar Compounds
Similar compounds to 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide include:
5,6,7,8-Tetrahydroquinoline: A precursor in the synthesis of various quinoline derivatives.
2,4-Dimethylquinoline: Shares a similar structure but lacks the tetrahydro and carbothioamide groups.
5,6,7,8-Tetrahydroquinoxaline: Another heterocyclic compound with similar biological activities.
The uniqueness of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60169-58-6 |
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Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-7-6-8(2)14-11-9(7)4-3-5-10(11)12(13)15/h6,10H,3-5H2,1-2H3,(H2,13,15) |
InChI Key |
JZAKLCMOCCWOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1CCCC2C(=S)N)C |
Origin of Product |
United States |
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